2-[(Dihexylamino)methyl]phenol
Description
2-[(Dihexylamino)methyl]phenol is a phenolic derivative featuring a dihexylamino substituent attached to the benzene ring via a methyl group. These compounds share a common phenolic backbone but differ in the alkyl chain length and branching of the amino substituents, which critically influence their solubility, lipophilicity, and interactions with biological targets .
Properties
CAS No. |
108098-35-7 |
|---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-[(dihexylamino)methyl]phenol |
InChI |
InChI=1S/C19H33NO/c1-3-5-7-11-15-20(16-12-8-6-4-2)17-18-13-9-10-14-19(18)21/h9-10,13-14,21H,3-8,11-12,15-17H2,1-2H3 |
InChI Key |
SGHQIKCTMHUCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dihexylamino)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a phenol derivative with a dihexylamine in the presence of a suitable base. The reaction typically requires elevated temperatures and may involve solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-[(Dihexylamino)methyl]phenol often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Dihexylamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2) with or without catalysts
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated phenols
Scientific Research Applications
2-[(Dihexylamino)methyl]phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Dihexylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The dihexylamino group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Properties |
|---|---|---|---|
| 2-[(Methylamino)methyl]phenol | C₈H₁₁NO | 137.18 | Short chain, high polarity |
| 2-[(Dimethylamino)methyl]phenol | C₉H₁₃NO | 151.21 | Moderate lipophilicity |
| 2-[(Decylamino)methyl]phenol | C₁₇H₂₇NO | 261.40 | Long chain, low solubility |
| 2-[(Dihexylamino)methyl]phenol | C₁₉H₃₃NO | 291.47* | Extreme lipophilicity, limited solubility |
*Theoretical calculation based on analogous structures.
Table 2: Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
